molecular formula C8H12N2S2 B12402446 Antifungal agent 38

Antifungal agent 38

Cat. No.: B12402446
M. Wt: 200.3 g/mol
InChI Key: XNFUTLIRHQFFDP-UHFFFAOYSA-N
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Description

Antifungal Agent 38 is a novel compound that has shown promising results in combating fungal infections. This compound is part of a new generation of antifungal agents designed to address the growing issue of antifungal resistance. It is particularly effective against a wide range of fungal pathogens, making it a valuable addition to the antifungal arsenal.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Antifungal Agent 38 involves a multi-step process that includes the formation of key intermediates through various organic reactions. The initial step typically involves the preparation of a core structure, followed by functionalization to introduce specific antifungal moieties. Common reagents used in these reactions include halogenating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound is scaled up from laboratory synthesis, ensuring consistency and purity. The process involves stringent quality control measures to maintain the efficacy of the compound. Large-scale production often utilizes continuous flow reactors to optimize reaction conditions and increase yield.

Chemical Reactions Analysis

Types of Reactions: Antifungal Agent 38 undergoes several types of chemical reactions, including:

    Oxidation: This reaction is crucial for the activation of the compound, often involving oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions are used to modify specific functional groups, enhancing the compound’s antifungal properties.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are employed to introduce various functional groups that enhance the compound’s activity.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique properties that contribute to its overall antifungal efficacy.

Scientific Research Applications

Antifungal Agent 38 has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study the mechanisms of antifungal action and resistance.

    Biology: Investigated for its effects on fungal cell structures and metabolic pathways.

    Medicine: Explored as a potential treatment for various fungal infections, particularly those resistant to conventional antifungal drugs.

    Industry: Utilized in the development of antifungal coatings and materials to prevent fungal growth in various environments.

Mechanism of Action

The mechanism of action of Antifungal Agent 38 involves the inhibition of key enzymes in the fungal cell membrane synthesis pathway. Specifically, it targets the enzyme lanosterol 14α-demethylase, which is crucial for the production of ergosterol, an essential component of the fungal cell membrane. By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell death.

Comparison with Similar Compounds

    Azoles: These compounds also target lanosterol 14α-demethylase but differ in their chemical structure and spectrum of activity.

    Echinocandins: These inhibit β-(1,3)-D-glucan synthesis, affecting the fungal cell wall rather than the membrane.

    Polyenes: These bind to ergosterol directly, creating pores in the fungal cell membrane.

Uniqueness of Antifungal Agent 38: this compound stands out due to its broad-spectrum activity and effectiveness against resistant fungal strains. Its unique chemical structure allows for better penetration and binding to the target enzyme, making it a potent antifungal agent.

Properties

Molecular Formula

C8H12N2S2

Molecular Weight

200.3 g/mol

IUPAC Name

2-(2-methylpropyldisulfanyl)pyrimidine

InChI

InChI=1S/C8H12N2S2/c1-7(2)6-11-12-8-9-4-3-5-10-8/h3-5,7H,6H2,1-2H3

InChI Key

XNFUTLIRHQFFDP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CSSC1=NC=CC=N1

Origin of Product

United States

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